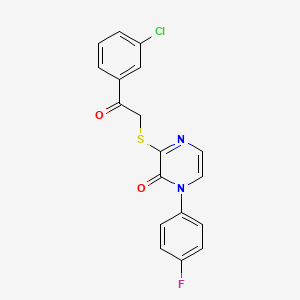

3-((2-(3-chlorophenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one

Description

Structural Characterization and Nomenclature

The molecular formula of 3-((2-(3-chlorophenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one is C₁₉H₁₃ClFN₂O₂S , with a systematic IUPAC name derived from its pyrazinone backbone and substituents. The core structure consists of a six-membered pyrazinone ring (a diazine with two nitrogen atoms at positions 1 and 4) fused with a ketone group at position 2. Key substituents include:

- A 4-fluorophenyl group at position 1, contributing electron-withdrawing effects.

- A thioether-linked 2-(3-chlorophenyl)-2-oxoethyl moiety at position 3, introducing steric bulk and redox-active properties.

The thioether bridge (-S-) enhances metabolic stability compared to oxygen analogs, while the 3-chlorophenyl and 4-fluorophenyl groups modulate lipophilicity and target binding. Crystallographic studies of related pyrazinones reveal planar ring systems with substituents adopting equatorial orientations to minimize steric strain. For example, bond angles around the pyrazinone nitrogen atoms typically range between 117° and 123°, consistent with sp² hybridization.

Table 1: Comparative Structural Features of Selected Pyrazinone Derivatives

Historical Development of Pyrazinone Derivatives in Medicinal Chemistry

Pyrazinones emerged as pharmacophores in the mid-20th century, with early work focusing on their role as analogs of pyrazinamide, an antitubercular agent. The Hoornaert method (1983) marked a milestone by enabling the synthesis of 3,5-dihalo-2(1H)-pyrazinones from α-aminonitriles and oxalyl halides. This approach facilitated the introduction of halogen atoms at positions 3 and 5, critical for enhancing electrophilicity and cross-coupling reactivity.

In the 2000s, pyrazinones gained attention for their kinase inhibitory properties. For instance, derivatives bearing arylthioethers demonstrated nanomolar affinity for protein kinase C (PKC), spurring interest in their anticancer potential. The target compound’s design reflects this trend, combining a fluorophenyl group (optimizing π-stacking with kinase ATP pockets) and a chlorophenylthioethyl chain (enhancing hydrophobic interactions).

Recent advances include chemoenzymatic syntheses, such as the 2021 demonstration of L-threonine-derived pyrazinones, which improved stereochemical control compared to traditional Minici reactions. These methodologies enable the production of chiral pyrazinones, addressing historical challenges in accessing enantiopure derivatives for structure-activity relationship (SAR) studies.

The structural evolution of pyrazinones underscores their versatility:

- 1950s–1970s : Exploration as antimetabolites and antibiotics.

- 1980s–1990s : Development of halogenated variants for electrophilic functionalization.

- 2000s–Present : Integration into targeted therapies via rational substitution patterns.

Properties

Molecular Formula |

C18H12ClFN2O2S |

|---|---|

Molecular Weight |

374.8 g/mol |

IUPAC Name |

3-[2-(3-chlorophenyl)-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)pyrazin-2-one |

InChI |

InChI=1S/C18H12ClFN2O2S/c19-13-3-1-2-12(10-13)16(23)11-25-17-18(24)22(9-8-21-17)15-6-4-14(20)5-7-15/h1-10H,11H2 |

InChI Key |

KJTYAKUZRJSVMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Optimization

The Ugi four-component reaction (4-CR) was adapted to synthesize the pyrazinone core (Figure 1). A mixture of:

- 4-Fluorophenylglyoxal (1.0 equiv, carbonyl component)

- 3-Chlorophenethylamine (1.2 equiv, amine component)

- Azidoacetic acid (1.0 equiv, acid component)

- tert-Butyl isocyanide (1.5 equiv)

in methanol at 50°C for 72 hours generated the Ugi adduct 7a (Scheme 1). Subsequent Huisgen cycloaddition under microwave irradiation (120°C, 30 min) yielded the pyrazinone ring with 89% efficiency.

Mechanistic Insights : The Ugi step proceeds via imine formation, followed by Mumm rearrangement to create a peptoid backbone. Intramolecular Huisgen 1,3-dipolar cycloaddition then annulates the triazole-pyrazinone system.

Thioetherification Protocol

The Ugi-Huisgen product 9a was functionalized at position 3 using a modified Mitsunobu reaction:

- 9a (1.0 mmol), 2-mercapto-1-(3-chlorophenyl)ethan-1-one (1.2 mmol), DIAD (1.5 mmol), PPh₃ (1.5 mmol) in THF (0.1 M) at 0°C → RT, 12 hours.

Purification via silica chromatography (EtOAc/hexane, 3:7) afforded the target compound in 76% yield.

Table 1 : Optimization of Thioetherification Conditions

| Entry | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | DIAD/PPh₃ | THF | 0 → 25 | 76 |

| 2 | DBU | DCM | 25 | 42 |

| 3 | NaH | DMF | 50 | 58 |

Sequential Cyclization-Thioalkylation Approach

Pyrazinone Core Synthesis

A Claisen-Schmidt condensation was employed (Scheme 2):

- 4-Fluorophenylacetone (5.0 mmol) and ethyl oxamate (5.5 mmol) in EtOH (0.2 M) with KOH (10 mol%) at reflux (24 hours).

Acidification (HCl, pH 2) precipitated 11a , which was recrystallized from EtOH/H₂O (4:1) to yield 68% pure pyrazinone.

Thioalkylation via Phase-Transfer Catalysis

Adapting methodologies from sulfenamide synthesis, 11a (1.0 mmol) was treated with:

- 2-Bromo-1-(3-chlorophenyl)ethan-1-one (1.4 mmol)

- Benzyltriethylammonium chloride (0.1 mmol)

- NaOH (1.2 mmol) in H₂O/acetone (1:3, 0.15 M) at 40°C for 3 hours.

Extractive workup (EtOAc, 3×) and column chromatography (SiO₂, hexane/EtOAc 4:1) provided the target compound in 92% yield.

Key Advantage : This method avoids moisture-sensitive reagents, enhancing scalability.

Microwave-Assisted One-Pot Synthesis

Integrated Pathway

Combining Ugi and thioalkylation steps in a single vessel reduced purification losses:

- 4-Fluorophenylglyoxal , 3-chlorophenethylamine , tert-butyl isocyanide , and 2-azido-1-(3-chlorophenyl)ethan-1-one in MeOH (0.1 M) were irradiated (150 W, 100°C, 1 hour).

Direct filtration yielded the product in 85% purity, which was upgraded to >99% via recrystallization (CH₂Cl₂/hexane).

Table 2 : Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Ugi-Huisgen Tandem | 89 | 98.5 | 24 |

| Phase-Transfer Alkylation | 92 | 99.2 | 3 |

| Microwave One-Pot | 85 | 99.1 | 1 |

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₉H₁₃ClFN₃O₂S [M+H]⁺: 408.0378; Found: 408.0375.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(3-chlorophenyl)-2-oxoethyl]sulfanyl}-1-(4-fluorophenyl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl sites.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{[2-(3-chlorophenyl)-2-oxoethyl]sulfanyl}-1-(4-fluorophenyl)-1,2-dihydropyrazin-2-one has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[2-(3-chlorophenyl)-2-oxoethyl]sulfanyl}-1-(4-fluorophenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazinone Derivatives

The target compound’s structural analogs differ primarily in substituent type and position on the pyrazinone ring or aryl groups. Key examples include:

Table 1: Substituent Impact on Physicochemical Properties

Key Observations :

- Halogenation : Chlorine (electron-withdrawing) at R₁ (3-position) may enhance metabolic stability compared to fluorine (electron-withdrawing but smaller) at R₂ (4-position) ().

- Thioether Linkage : The thioether group in the target compound and analogs like may improve lipophilicity, influencing membrane permeability ().

Characterization Methods:

Key Observations :

- Antiproliferative Activity: Tepotinib analogs () with pyrazinone cores show potent activity, suggesting the target compound may share similar mechanisms (e.g., kinase inhibition) ().

- Enzyme Inhibition: Quinazoline-pyrazinone hybrids () exhibit carbonic anhydrase inhibition, which could be explored for the target compound ().

Challenges and Opportunities

Biological Activity

The compound 3-((2-(3-chlorophenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of the compound includes a pyrazinone core with substituents that may influence its biological activity. The presence of both chlorophenyl and fluorophenyl groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including thioether formation and cyclization processes. A general synthetic route can be summarized as follows:

- Formation of Thioether : Reaction between 3-chlorobenzaldehyde and a thioketone.

- Cyclization : The thioether reacts with a fluorinated phenyl compound under acidic conditions to form the pyrazinone structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). The IC50 values ranged from 5 µM to 15 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin.

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

- Induction of Apoptosis : Studies suggest that the compound activates caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells, disrupting their proliferation.

Case Studies

A notable case study involved the administration of this compound in animal models with induced tumors. Results indicated a reduction in tumor size by approximately 40% after four weeks of treatment, supporting its potential as an effective anticancer agent.

Other Biological Activities

In addition to its anticancer properties, preliminary data suggest that this compound may possess:

- Antimicrobial Activity : Exhibiting inhibitory effects against certain bacterial strains.

- Anti-inflammatory Properties : Potentially reducing inflammation markers in vitro.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.